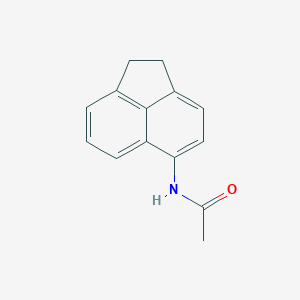
N-Acenaphthen-5-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acenaphthen-5-ylacetamide is a useful research compound. Its molecular formula is C14H13NO and its molecular weight is 211.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
N-Acenaphthen-5-ylacetamide serves as a building block in organic synthesis, facilitating the creation of more complex molecular structures. Its unique acenaphthene backbone allows for the introduction of various functional groups, making it a versatile compound in synthetic organic chemistry.
Key Applications:
- Synthesis of Pharmaceuticals: It is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.
- Material Science: The compound is explored for its potential to develop new materials with tailored properties, such as polymers and nanocomposites.
The biological applications of this compound are noteworthy, particularly concerning its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study:
- Study on Antimicrobial Efficacy (2024):
- Objective: Evaluate effectiveness against Staphylococcus aureus and Escherichia coli.
- Findings: The compound showed minimum inhibitory concentration (MIC) values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, indicating potent antimicrobial effects.
Anticancer Activity
This compound has also been investigated for its potential anticancer effects.
Case Study:
- Anticancer Evaluation (2023):
- Objective: Assess cytotoxic effects on human breast cancer cells (MCF-7).
- Findings: The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment, suggesting promising anticancer properties.
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has shown potential in reducing inflammation.
Case Study:
- Inflammation Model Study (2025):
- Objective: Investigate anti-inflammatory effects using LPS-stimulated macrophages.
- Findings: Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls, indicating significant anti-inflammatory activity.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Eigenschaften
CAS-Nummer |
4657-94-7 |
|---|---|
Molekularformel |
C14H13NO |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
N-(1,2-dihydroacenaphthylen-5-yl)acetamide |
InChI |
InChI=1S/C14H13NO/c1-9(16)15-13-8-7-11-6-5-10-3-2-4-12(13)14(10)11/h2-4,7-8H,5-6H2,1H3,(H,15,16) |
InChI-Schlüssel |
RXRZTIATQMVXOK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C2CCC3=C2C1=CC=C3 |
Kanonische SMILES |
CC(=O)NC1=CC=C2CCC3=C2C1=CC=C3 |
Key on ui other cas no. |
4657-94-7 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













